Home > Products > Screening Compounds P91655 > Ezetimibe Hydroxy-d4 β-D-Glucuronide
Ezetimibe Hydroxy-d4 β-D-Glucuronide -

Ezetimibe Hydroxy-d4 β-D-Glucuronide

Catalog Number: EVT-1494121
CAS Number:
Molecular Formula: C₃₀H₂₅D₄F₂NO₉
Molecular Weight: 589.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ezetimibe Hydroxy-d4 β-D-Glucuronide typically involves enzymatic or chemical glucuronidation processes. In vitro studies have shown that human intestinal microsomes can effectively convert Ezetimibe into its glucuronide form. The key steps in the synthesis include:

  1. Substrate Preparation: Ezetimibe is incubated with UDP-glucuronic acid in the presence of uridine diphosphate-glucuronosyltransferases (UGTs).
  2. Enzymatic Reaction: The UGTs catalyze the transfer of glucuronic acid to the hydroxyl group on Ezetimibe, forming the glucuronide.
  3. Purification: The resulting product is purified using techniques such as liquid chromatography to isolate Ezetimibe Hydroxy-d4 β-D-Glucuronide from other metabolites and unreacted substrates.

Technical details regarding enzyme kinetics indicate that the maximum velocity (Vmax) and Michaelis-Menten constant (Km) values for glucuronidation can vary significantly among different species, which is crucial for understanding interspecies differences in drug metabolism .

Molecular Structure Analysis

The molecular structure of Ezetimibe Hydroxy-d4 β-D-Glucuronide can be represented as follows:

  • Molecular Formula: C24H31D4O7
  • Molecular Weight: Approximately 440.6 g/mol

The structure features a β-D-glucuronic acid moiety linked to the hydroxy group of Ezetimibe. The incorporation of deuterium atoms allows for enhanced tracking in pharmacokinetic studies using mass spectrometry.

Structural Data

  • Chemical Structure: The compound consists of a complex azetidinone ring structure typical of Ezetimibe derivatives, with specific functional groups that facilitate its activity as a cholesterol absorption inhibitor.
Chemical Reactions Analysis

Ezetimibe Hydroxy-d4 β-D-Glucuronide undergoes several chemical reactions during its metabolism and interaction with biological systems:

  1. Glucuronidation: This is the primary reaction where Ezetimibe is conjugated with glucuronic acid.
  2. Hydrolysis: In certain conditions, the glucuronide can be hydrolyzed back to Ezetimibe, particularly in the intestines.
  3. Transport Mechanisms: The conjugated form may interact with various transport proteins, influencing its bioavailability and efficacy.

Technical details regarding these reactions highlight the importance of enzyme specificity and substrate concentration in determining the efficiency of glucuronidation .

Mechanism of Action

Ezetimibe Hydroxy-d4 β-D-Glucuronide exerts its pharmacological effects through a mechanism that primarily involves:

Data on Mechanism

  • Clinical studies have demonstrated that around 90% of total plasma radioactivity post-Ezetimibe administration is attributed to its glucuronide forms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values can inform on ionization states at physiological pH, which influences absorption and distribution.

Relevant analyses indicate that these properties significantly affect the drug's bioavailability and therapeutic efficacy .

Applications

Ezetimibe Hydroxy-d4 β-D-Glucuronide has significant scientific applications:

  1. Clinical Pharmacology: Used extensively in pharmacokinetic studies to understand drug metabolism and interactions.
  2. Drug Development: Serves as a reference compound in developing new lipid-lowering agents or analogs.
  3. Research Studies: Employed in studies focusing on cholesterol metabolism and related disorders.

These applications underscore its importance not only as a therapeutic agent but also as a critical component in ongoing research aimed at improving cardiovascular health outcomes .

Introduction to Ezetimibe Hydroxy-d4 β-D-Glucuronide

Chemical Identity and Structural Features

Ezetimibe Hydroxy-d4 β-D-Glucuronide (C~30~H~25~D~4~F~2~NO~9~) is a deuterium-labeled analog of the endogenous benzylic glucuronide metabolite of ezetimibe (EZE), a cholesterol absorption inhibitor. Its molecular weight is 589.57 g/mol, distinguishing it from the non-deuterated form (C~30~H~29~F~2~NO~9~, MW 585.55 g/mol) [1] [3] [10]. The "d4" designation indicates tetra-deuteration at specific benzylic positions, where four hydrogen atoms are replaced by deuterium isotopes. This modification occurs at the hydroxy site of the glucuronide moiety, preserving the core pharmacological structure while altering mass properties [3].

Table 1: Comparative Molecular Characteristics

PropertyEzetimibe Hydroxy-d4 β-D-GlucuronideNon-deuterated Form
Molecular FormulaC~30~H~25~D~4~F~2~NO~9~C~30~H~29~F~2~NO~9~
Molecular Weight589.57 g/mol585.55 g/mol
CAS NumberNot specified536709-33-8
Deuterium PositionsBenzylic hydroxy siteN/A
Detection UtilityMass spectrometry quantificationReference metabolite

Structurally, the compound consists of a β-D-glucuronic acid conjugated via a glycosidic bond to the hydroxy group of ezetimibe. This conjugation dramatically increases hydrophilicity compared to the parent drug, altering its transporter affinity and distribution patterns. The β-configuration at the anomeric carbon is essential for biological recognition by transporters and enzymes [5] [10]. The deuterium substitution does not alter stereochemistry or hydrogen bonding capacity, maintaining the native metabolite's interactions with biological targets while providing distinct analytical signatures [3].

Role of Glucuronidation in Drug Metabolism and Pharmacological Activity

Glucuronidation represents a pivotal Phase II metabolic pathway for ezetimibe, primarily mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B15 in humans [5] [6]. Ezetimibe undergoes regioselective glucuronidation at two sites: the phenolic hydroxyl group (major pathway forming Ezetimibe Phenoxy-β-D-Glucuronide, EZE-Ph) and the benzylic hydroxyl group (minor pathway forming Ezetimibe Hydroxy-β-D-Glucuronide, EZE-Hy). EZE-Ph constitutes 80-90% of circulating metabolites, while EZE-Hy is a trace metabolite detected in human and dog plasma after oral administration [10].

Table 2: Metabolic Pathways of Ezetimibe Glucuronidation

MetaboliteFormation SiteRelative AbundanceKey UGT EnzymesBiological Activity
Ezetimibe Phenoxy-β-D-GlucuronidePhenolic hydroxyl80-90%UGT1A1, UGT1A3, UGT2B15More potent than parent drug
Ezetimibe Hydroxy-β-D-GlucuronideBenzylic hydroxylTrace amountsPresumed similar UGTsUnknown pharmacological activity

Notably, glucuronidation enhances pharmacological activity rather than facilitating deactivation. EZE-Ph exhibits greater potency than the parent drug in inhibiting intestinal cholesterol absorption via the Niemann-Pick C1-Like 1 (NPC1L1) protein [5]. Though EZE-Hy's specific pharmacological activity remains uncharacterized, its structural similarity suggests potential biological relevance. Glucuronides undergo enterohepatic recycling, where hepatic efflux transporters (e.g., MRP2) secrete them into bile, followed by intestinal deconjugation and reabsorption, prolonging systemic exposure [2] [5].

Hepatic impairment profoundly disrupts this metabolic pathway. In carbon tetrachloride (CCl~4~)-induced rat models of hepatic failure, conversion of ezetimibe to glucuronide metabolites decreases concentration-dependently in liver S9 fractions. This impairment leads to 11.1-fold and 4.4-fold increases in systemic exposure to eZE and EZE-Ph, respectively, after oral administration [2]. Such findings underscore glucuronidation's critical role in ezetimibe clearance and its perturbation in liver disease.

Significance of Deuterium Labeling in Metabolic Studies

Deuterium labeling serves as an indispensable tool for tracing drug metabolism pathways without altering chemical or biological properties. The strategic incorporation of four deuterium atoms into the hydroxy glucuronide moiety provides several analytical advantages:

  • Isotopic Differentiation in Mass Spectrometry: The 4 Da mass shift between deuterated and endogenous forms enables unambiguous differentiation using LC-MS/MS techniques. This permits simultaneous quantification of administered tracer and endogenous metabolite pools in complex biological matrices like plasma, bile, and liver homogenates. Researchers employ transitions of m/z 584.5→271.0 (EZE-Gluc) and m/z 588.5→275.0 (estimated for deuterated form) for selective detection [8].

  • Reduction of Kinetic Isotope Effects (KIE): Unlike deuteration at metabolic soft spots, benzylic deuteration in Ezetimibe Hydroxy-d4 β-D-Glucuronide minimizes KIE due to the stability of C-D bonds in this position. This ensures the deuterated tracer behaves identically to the native compound in transport and enzymatic processes, avoiding artificial alterations in metabolic rates [3].

  • Tracing Enterohepatic Recirculation: The enterohepatic recycling of ezetimibe glucuronides creates complex pharmacokinetic profiles with multiple plasma concentration peaks. Deuterated tracers allow precise tracking of recycling phases and quantification of biliary excretion versus systemic circulation, parameters otherwise obscured by endogenous metabolite interference [2] [5].

  • Transporter Interaction Studies: Hepatic impairment studies reveal that accumulated bile acids (e.g., glycochenodeoxycholic acid, IC~50~ = 15.1 μM) inhibit Organic Anion Transporting Polypeptide (OATP)-mediated uptake of EZE-Ph. Deuterated tracers facilitate precise assessment of such inhibitory effects on glucuronide transport without background signal contamination [2].

The synthesis of Ezetimibe Hydroxy-d4 β-D-Glucuronide typically involves enzymatic conjugation of deuterated ezetimibe precursors with UDP-glucuronic acid using microsomal preparations, followed by purification via solid-phase extraction and chromatographic techniques [3]. Its application has illuminated the complex disposition of ezetimibe metabolites, particularly under pathological conditions like hepatic impairment where traditional analytical approaches face limitations due to altered homeostasis.

Table 3: Analytical Applications of Deuterated Ezetimibe Glucuronides

ApplicationMethodologyKey AdvantageReference Study
Metabolic Stability AssessmentLC-MS/MS quantification in liver S9 fractionsDistinguishes de novo formation from pre-existing metabolitesHepatic impairment models [2]
Transporter Inhibition AssaysOATP-overexpressed cellular uptake studiesEliminates interference from endogenous compoundsBile acid interaction studies [2]
Enterohepatic Recirculation QuantificationPlasma pharmacokinetics with multi-peak analysisTracks recycling phases independentlyPharmacokinetic interaction studies [9]
Mass Spectrometry Method ValidationInternal standard for analyte quantificationCorrects for matrix effects and recovery lossesBioanalytical assays [8]

The strategic deployment of this deuterated tracer continues to advance our understanding of glucuronide disposition in health and disease, providing a robust platform for investigating transporter-enzyme interplay in complex biological systems.

Properties

Product Name

Ezetimibe Hydroxy-d4 β-D-Glucuronide

Molecular Formula

C₃₀H₂₅D₄F₂NO₉

Molecular Weight

589.57

Synonyms

(1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl-d4)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl]propyl β-D-Glucopyranosiduronic Acid; SCH 488128-d4; Ezetimibe-d4 β-D-Glucuronide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.